(2,6-Dichlorophenyl)hydrazine

Overview

Description

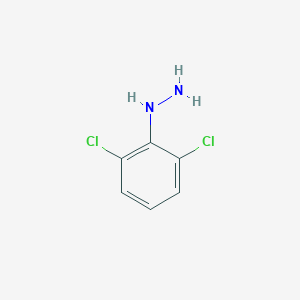

(2,6-Dichlorophenyl)hydrazine is an aromatic hydrazine derivative characterized by two chlorine substituents at the 2 and 6 positions of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its synthesis typically involves the reaction of 2,6-dichlorophenyl precursors with hydrazine hydrate under controlled conditions .

Key applications include:

- Pharmaceuticals: It is used to synthesize quinazolinone derivatives with antimicrobial properties .

- Multi-target inhibitors: Derivatives exhibit cholinesterase, monoamine oxidase, and cyclooxygenase inhibition, relevant to neurodegenerative disease treatment .

- Azo compounds: The hydrazine moiety enables condensation reactions for dye synthesis and materials science applications .

Preparation Methods

Diazotization and Reduction of 2,6-Dichloroaniline

Synthesis of 2,6-Dichloroaniline Precursor

The preparation of (2,6-dichlorophenyl)hydrazine typically begins with 2,6-dichloroaniline, which is synthesized via controlled chlorination of aniline. As described in the CN103524358A patent, aniline undergoes chlorination in dilute hydrochloric acid using hydrogen peroxide as the chlorinating agent . This step selectively introduces chlorine atoms at the 2,4,6-positions, followed by acetylation and selective reduction to isolate 2,6-dichloroaniline .

Diazotization and Reduction to Hydrazine

The diazotization-reduction pathway mirrors conventional methods for arylhydrazines. In the US4772747A patent, 2,4,6-trichloroaniline is diazotized to form a diazonium salt, which is reduced using alkali sulfites (e.g., sodium sulfite) to yield a hydrazinesulfamic acid intermediate . For 2,6-dichloroaniline, analogous steps apply:

-

Diazotization : Treatment with sodium nitrite () in hydrochloric acid at 0–5°C forms the diazonium chloride .

-

Reduction : The diazonium salt reacts with sodium sulfite () to produce 2,6-dichlorophenylhydrazinesulfamic acid .

-

Acid Hydrolysis : Sulfamic acid is decomposed using hydrochloric acid, yielding this compound hydrochloride .

Key Reaction Conditions :

-

Temperature: 0–5°C for diazotization; 50–80°C for reduction.

Hydrazinolysis of 2,6-Dichloroacetanilide

Acetanilide Protection and Hydrazine Substitution

This method avoids diazotization by leveraging hydrazinolysis of protected aniline derivatives. As demonstrated in the epstem.net protocol, 2,6-dichloroaniline is acetylated with acetic anhydride to form 2,6-dichloroacetanilide . Subsequent reaction with hydrazine hydrate () displaces the acetyl group, yielding the hydrazine :

2\text{C}6\text{H}3\text{NHCOCH}3 + \text{N}2\text{H}4 \rightarrow \text{2,6-Cl}2\text{C}6\text{H}3\text{NHNH}2 + \text{CH}_3\text{COOH}

Optimized Parameters :

Advantages Over Diazotization

-

Safety : Eliminates hazardous diazonium intermediates.

-

Scalability : Simplified purification steps due to fewer inorganic by-products .

Direct Chlorination of Phenylhydrazine Derivatives

Protective Chlorination Strategy

The US4772747A patent outlines a method for 2,4,6-trichlorophenylhydrazine using phenylhydrazine and phthalic anhydride . Adapting this for 2,6-dichloro substitution involves:

-

Imide Formation : React phenylhydrazine with phthalic anhydride to form N-anilinodicarboximide .

-

Directed Chlorination : Chlorinate the imide derivative in acetic acid at 15–50°C. The phthalimide group directs chlorine to the 2,6-positions .

-

Deprotection : Treat with a nitrogenous base (e.g., methylamine) to liberate this compound .

Challenges :

-

Regioselectivity : Achieving exclusive 2,6-substitution requires precise control of chlorination conditions.

Comparative Analysis of Preparation Methods

| Method | Yield | By-Products | Scalability | Cost |

|---|---|---|---|---|

| Diazotization-Reduction | 60–70% | Inorganic salts, | Moderate | Low |

| Hydrazinolysis | 75–80% | Acetic acid | High | Moderate |

| Direct Chlorination | 50–60% | Phthalic acid | Low | High |

Key Insights :

-

Industrial Preference : Hydrazinolysis is favored for higher yields and simpler waste management .

-

Research Applications : Diazotization remains relevant for small-scale syntheses requiring minimal infrastructure .

Industrial Production Considerations

Catalytic Hydrogenation

The CN103524358A patent highlights catalytic hydrogenation for reducing 2,4,6-trichloroacetanilide to 2,6-dichloroacetanilide using palladium on carbon () . Adapting this for hydrazine synthesis could enhance selectivity and reduce reliance on stoichiometric reductants.

Solvent Recovery and Waste Mitigation

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Activities

Research has demonstrated that hydrazine derivatives, including (2,6-dichlorophenyl)hydrazine, exhibit significant anticancer and antimicrobial properties. A study highlighted its potential as an anticancer agent, where derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory drugs. Compounds derived from this compound have shown promising results in reducing inflammation markers in experimental models .

Analytical Chemistry

Spectrophotometric Applications

this compound is utilized as a reagent in spectrophotometric methods for the detection and quantification of metal ions. Its ability to form stable complexes with various metal ions makes it valuable in environmental analysis. For instance, it has been used to detect copper and nickel ions in pharmaceutical samples with high sensitivity .

Chromatographic Techniques

This compound also finds application in chromatography, particularly in the separation of organic compounds. Its derivatives can act as effective stationary phases or derivatizing agents to enhance the chromatographic resolution of target analytes .

Material Science

Synthesis of Polymers and Nanomaterials

this compound is involved in the synthesis of novel polymers and nanomaterials. It serves as a precursor for creating hydrazone-based polymers that exhibit unique properties such as conductivity and thermal stability. These materials are explored for applications in electronics and coatings .

Corrosion Inhibition

Hydrazone derivatives from this compound have been studied as corrosion inhibitors for metals. Their effectiveness stems from their ability to form protective films on metal surfaces, thereby preventing oxidation and degradation .

Case Studies

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)hydrazine involves its ability to form stable intermediates with various biological molecules. It can inhibit enzymes by forming covalent bonds with active site residues. The compound’s reactivity with nucleophiles allows it to interfere with cellular processes, making it useful in medicinal chemistry for drug development.

Comparison with Similar Compounds

Structural and Electronic Differences

| Compound | Substituents | Molecular Weight (g/mol) | Electronic Effects |

|---|---|---|---|

| (2,6-Dichlorophenyl)hydrazine | Cl (2,6) | 178.02 | Moderate electron-withdrawing |

| (2,4,6-Trichlorophenyl)hydrazine | Cl (2,4,6) | 211.48 | Stronger electron-withdrawing |

| [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | Cl (2,6), CF₃ (4) | 260.49 | Enhanced steric and electronic effects |

| 2,4-Dinitrophenylhydrazine | NO₂ (2,4) | 198.14 | Strong electron-withdrawing |

Key Observations :

- Chlorine substituents increase lipophilicity and stability compared to nitro or trifluoromethyl groups.

- Trifluoromethyl groups introduce steric hindrance, affecting reaction kinetics .

Reactivity and Stability

- Nucleophilicity : this compound reacts with carbonyl compounds to form hydrazones, critical in drug design .

- Acid/Base Stability : The trifluoromethyl derivative resists hydrolysis better than nitro-substituted analogs due to reduced electron density .

- Thermal Decomposition : Nitro-substituted hydrazines (e.g., 2,4-dinitro) decompose explosively under heat, limiting industrial use .

Research Findings and Trends

- Antimicrobial Activity: Pyrazolyl-quinazolinones derived from this compound exhibit broad-spectrum activity, with MIC values comparable to ciprofloxacin .

- Antifungal Repurposing: SPB00525 demonstrates potency against azole-resistant C.

- Material Science : Trifluoromethyl derivatives are prioritized for UV-stable azo dyes, leveraging their resistance to photodegradation .

Biological Activity

(2,6-Dichlorophenyl)hydrazine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a dichlorinated phenyl ring. This structure enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that hydrazine derivatives can inhibit the growth of bacteria and fungi. The compound's structure allows it to interact with microbial cell membranes or enzymatic pathways.

- Anticancer Properties : It has been investigated for its potential to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which could have implications in treating diseases where these enzymes are overactive.

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or alteration of their functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cells, contributing to its anticancer effects .

Antimicrobial Activity

A study conducted on various hydrazine derivatives demonstrated that this compound showed significant antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was evaluated alongside other compounds:

| Compound | MIC (μg/mL) | Activity against C. albicans |

|---|---|---|

| This compound | < 4 | High |

| Control (Fluconazole) | 8 | Moderate |

This indicates that this compound is more effective than traditional antifungal agents in certain contexts .

Anticancer Activity

In vitro studies assessed the anticancer potential against human tumor cell lines. The results indicated:

| Cell Line | IC50 (μg/mL) | Remarks |

|---|---|---|

| HeLa | 5.0 | Moderate activity |

| MCF-7 | 10.5 | Lower activity compared to HeLa |

These findings suggest that while this compound has some anticancer properties, further structural modifications may enhance its efficacy .

Comparative Studies

Comparative studies with similar compounds reveal the unique properties of this compound. For instance:

- (4-Bromo-2,6-dichlorophenyl)hydrazine : Exhibited enhanced reactivity due to the presence of bromine, which could be leveraged for developing more potent derivatives.

- Other Hydrazines : Many hydrazine derivatives lack the dichloro substitution which appears to enhance both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,6-Dichlorophenyl)hydrazine and its derivatives in academic research?

this compound is typically synthesized via hydrazine hydrate reactions with intermediates such as acyl halides or chlorinated aromatic precursors. For example:

- Step 1 : React 2-(2-(2,6-dichlorophenylamino)phenyl)acetyl chloride with hydrazine hydrate in absolute ethanol to form acetohydrazide intermediates .

- Step 2 : Further cyclization using NaOH (5% solution) yields triazole-thiol derivatives, as demonstrated in multi-target inhibitor synthesis .

- Alternative route : Condensation of hydrazine with 2,4-dinitrochlorobenzene derivatives under controlled conditions, leveraging electron-withdrawing nitro groups to facilitate nucleophilic substitution .

- Purification : Crystallization from warm ethyl acetate or cold water is standard to isolate high-purity solids .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound derivatives?

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O stretches in hydrazones) .

- NMR (¹H/¹³C) : Confirms substitution patterns on the aromatic ring and hydrazine linkage. For example, ¹H NMR signals for NH protons appear at δ 8–10 ppm .

- Elemental analysis : Validates stoichiometry (C, H, N, Cl content) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in 4-(dimethylamino)benzohydrazide derivatives .

Advanced Research Questions

Q. How can this compound derivatives be designed to achieve multi-target inhibition in neurodegenerative disease research?

- Strategy : Conjugate the hydrazine moiety with pharmacophores targeting cholinesterase, monoamine oxidase, and cyclooxygenase. For example:

- Attach triazole-thiol groups to enhance dual cholinesterase and COX-2 inhibition .

- Optimize substituents (e.g., dichlorophenyl groups) to improve blood-brain barrier penetration .

- Validation : Use enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) and molecular docking to assess binding affinity .

Q. How should researchers address contradictory data regarding the stability and reactivity of this compound under varying experimental conditions?

- Stability analysis : Perform differential scanning calorimetry (DSC) to study thermal degradation kinetics .

- Reactivity control : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. For shock-sensitive derivatives (e.g., dinitrophenylhydrazones), store in wet conditions to mitigate explosion risks .

- Contradiction resolution : Compare kinetic data (e.g., half-life in acidic vs. basic media) to identify optimal reaction conditions .

Q. What role does computational chemistry play in predicting the reactivity and interaction of this compound with biological targets?

- Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., acetylcholinesterase) to predict binding modes and residence times .

- DFT calculations : Analyze electron distribution to identify nucleophilic/electrophilic sites. For example, calculate Fukui indices to prioritize reactive positions for functionalization .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, solubility) to guide derivative design .

Q. How to evaluate the antimicrobial efficacy of this compound derivatives against drug-resistant pathogens?

- Assay design :

- In vitro testing : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Resistance models : Compare activity against methicillin-resistant S. aureus (MRSA) with standard drugs like ciprofloxacin .

- Mechanistic studies : Perform time-kill assays and synergy testing with β-lactam antibiotics to assess bactericidal kinetics .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with enhanced membrane disruption .

Properties

IUPAC Name |

(2,6-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTWYHVEGJBGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163762 | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-24-7 | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14763-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-DICHLOROPHENYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR5C8QGQ8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.